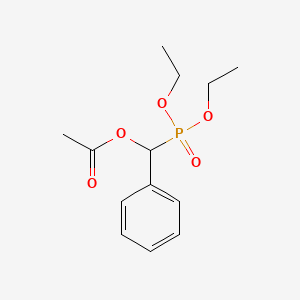![molecular formula C7H13N B13088322 Bicyclo[3.2.0]heptan-3-amine CAS No. 1255099-04-7](/img/structure/B13088322.png)
Bicyclo[3.2.0]heptan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.0]heptan-3-amine: is a bicyclic amine compound with a unique structure that consists of a seven-membered ring fused with a three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Synthesis: One method involves the enzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-one using lipases from microorganisms such as Pseudomonas fluorescens. This process yields both enantiomers of the compound with high enantiomeric excess.
Photochemical Synthesis: Another method involves the use of visible light-mediated energy transfer catalysis to synthesize 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes. This method utilizes the biradical nature of triplet excited states to engage in intermolecular coupling reactions.
Industrial Production Methods: Industrial production methods for bicyclo[32
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bicyclo[3.2.0]heptan-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Bicyclo[3.2.0]heptan-3-amine is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for the synthesis of novel compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as drug candidates. The rigid bicyclic structure can enhance the binding affinity and selectivity of drug molecules to their targets .
Industry: The compound is also used in the development of new materials and catalysts. Its unique properties can be harnessed to create materials with specific characteristics or to catalyze chemical reactions more efficiently .
Mécanisme D'action
The mechanism of action of bicyclo[3.2.0]heptan-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances the binding interactions with these targets .
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.0]hexane: This compound has a similar bicyclic structure but with a six-membered ring fused with a three-membered ring.
Bicyclo[3.1.1]heptane: This compound features a seven-membered ring fused with a one-membered ring, providing a different structural arrangement.
Uniqueness: Bicyclo[3.2.0]heptan-3-amine is unique due to its specific ring fusion and the presence of an amine group at the 3-position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1255099-04-7 |
|---|---|
Formule moléculaire |
C7H13N |
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
bicyclo[3.2.0]heptan-3-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-5-1-2-6(5)4-7/h5-7H,1-4,8H2 |
Clé InChI |
RCJIJEPMHWIWEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


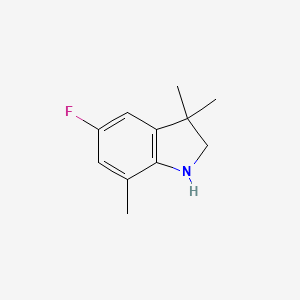
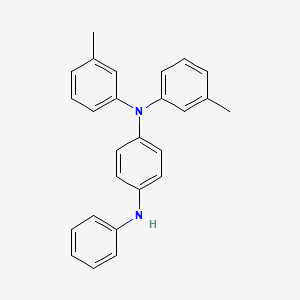


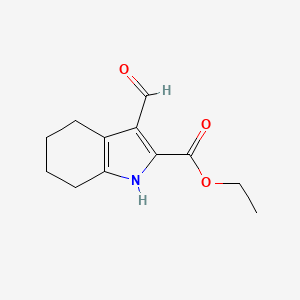

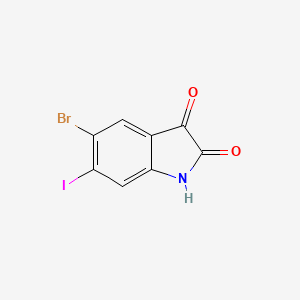
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
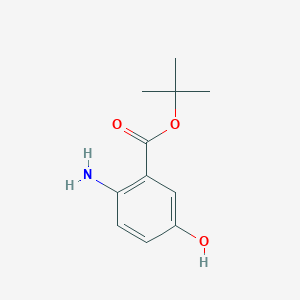
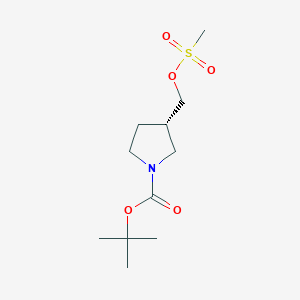

![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
